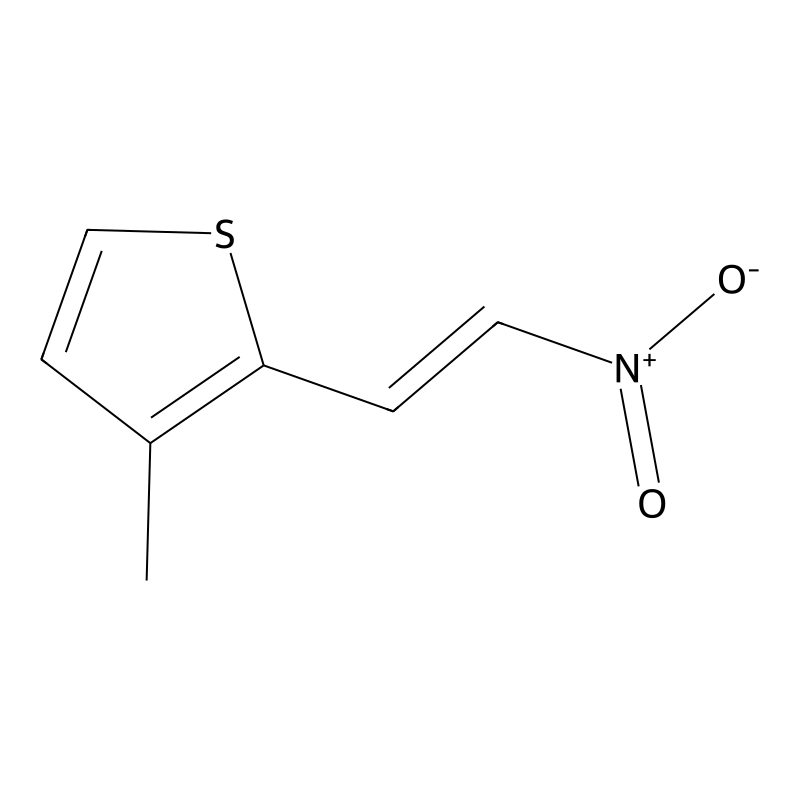

(E)-3-methyl-2-(2-nitrovinyl)thiophene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(E)-3-methyl-2-(2-nitrovinyl)thiophene is an organic compound classified as a substituted thiophene. Its molecular formula is with a molecular weight of 169.20 g/mol. The compound features a methyl group and a nitrovinyl group attached to the thiophene ring, which contributes to its unique chemical properties. The presence of the nitro group is significant as it can influence both the reactivity and biological activity of the compound, making it a subject of interest in organic chemistry and medicinal research .

Organic Chemistry:

- Synthesis of novel materials: The unique structure of (E)-3-methyl-2-(2-nitrovinyl)thiophene could be employed as a building block in the synthesis of novel materials with desired properties. For example, the presence of the nitro group suggests potential for applications in energetic materials research [].

Medicinal Chemistry:

- Drug discovery: The nitrovinyl group and the thiophene ring are present in various bioactive molecules, including some with anti-cancer properties [, ]. Exploring the biological activity of (E)-3-methyl-2-(2-nitrovinyl)thiophene could lead to the discovery of new drug candidates.

Materials Science:

- Organic electronics: Thiophene derivatives are known for their semiconducting properties, making them valuable in organic electronics applications []. Investigating the electrical conductivity and other relevant properties of (E)-3-methyl-2-(2-nitrovinyl)thiophene could contribute to the development of new organic electronic devices.

Photochemistry:

- Photophysical properties: The presence of the nitrovinyl group might influence the photophysical properties of (E)-3-methyl-2-(2-nitrovinyl)thiophene, such as its light absorption and emission characteristics. Understanding these properties could be valuable for applications in areas like photocatalysis and light-emitting devices [].

- Electrophilic Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions due to its electron-rich nature.

- Nucleophilic Addition: The nitrovinyl group can act as an electrophile, allowing for nucleophilic attack by various reagents.

- Reduction Reactions: The nitro group can be reduced to amine derivatives, altering the compound's biological activity and properties.

Such reactions are essential for synthesizing derivatives that may exhibit enhanced biological or material properties .

Research indicates that compounds similar to (E)-3-methyl-2-(2-nitrovinyl)thiophene exhibit various biological activities, including antimicrobial and antitumor properties. The nitro group is often associated with increased biological activity due to its ability to form reactive intermediates that can interact with cellular components. Specific studies have shown that related thiophene compounds possess significant antitubercular activity, suggesting potential therapeutic applications .

The synthesis of (E)-3-methyl-2-(2-nitrovinyl)thiophene can be achieved through several methods:

- Tandem Henry Reaction: This method involves the reaction of nitromethane with appropriate propenals in the presence of a base, leading to the formation of nitro-substituted thiophenes .

- Nucleophilic Substitution: Utilizing β-thiocyanatopropenals, which can be synthesized from chloropropenals, followed by nucleophilic substitution with nitromethane, provides a pathway to form this compound .

- Electrophilic Aromatic Substitution: Starting from 3-methylthiophene, electrophilic substitution with 2-nitrovinyl derivatives can yield (E)-3-methyl-2-(2-nitrovinyl)thiophene .

(E)-3-methyl-2-(2-nitrovinyl)thiophene has potential applications in various fields:

- Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in treating infections or cancers.

- Material Science: Due to its electronic properties, it may be used in organic semiconductors or as a precursor for conducting polymers.

- Agricultural Chemistry: Similar compounds have been explored for their efficacy as pesticides or herbicides due to their biological activities .

Interaction studies of (E)-3-methyl-2-(2-nitrovinyl)thiophene with biological macromolecules are crucial for understanding its mechanism of action. Research into how this compound interacts with enzymes, receptors, or DNA could provide insights into its therapeutic potential and toxicity profiles. Such studies typically involve techniques like molecular docking simulations and binding affinity assays .

Several compounds share structural similarities with (E)-3-methyl-2-(2-nitrovinyl)thiophene, each exhibiting unique properties:

| Compound Name | Structure Type | Notable Features |

|---|---|---|

| 2-(2-Nitrovinyl)thiophene | Thiophene | Basic structure; lacks methyl substitution |

| 3-Methylthiophene | Thiophene | Methyl substitution at position 3 |

| 5-Nitro-2-thiophenecarboxylic acid | Thiophene derivative | Carboxylic acid functionality |

| 3-Nitro-4-methylthiophene | Thiophene | Different nitro position |

These compounds are significant for comparative studies in terms of reactivity and biological activity. The unique combination of a methyl group and a nitrovinyl group in (E)-3-methyl-2-(2-nitrovinyl)thiophene distinguishes it from others by potentially enhancing both its stability and reactivity towards biological targets .

Traditional Organic Synthesis Approaches

Michael Addition-Based Routes Using 3-Methylthiophene Precursors

The Michael addition has served as a cornerstone for constructing the nitrovinyl moiety on thiophene scaffolds. A representative protocol involves the base-mediated condensation of 3-methylthiophene-2-carbaldehyde with nitromethane. In this reaction, the aldehyde group undergoes nucleophilic attack by the nitromethane-derived enolate, followed by dehydration to form the nitrovinyl group. Early work by Gronowitz et al. demonstrated that cooling the reaction mixture to 0–5°C in methanol with sodium hydroxide as the base yields the (E)-isomer selectively, achieving 72% isolated yield after neutralization and recrystallization.

Critical to regioselectivity is the stabilization of the intermediate enolate through conjugation with the thiophene ring’s π-system. Polar aprotic solvents such as dimethylformamide (DMF) have been shown to enhance reaction rates by stabilizing charged intermediates, though at the cost of increased purification complexity. Recent optimizations using phase-transfer catalysts, such as tetrabutylammonium bromide, have reduced reaction times from 24 hours to under 6 hours while maintaining yields above 65%.

Nitrovinyl Group Introduction Mechanisms

Electrophilic Aromatic Substitution Pathways

The introduction of nitrovinyl groups into thiophene derivatives often proceeds via electrophilic aromatic substitution (EAS), leveraging the electron-rich nature of the thiophene ring. In the case of (E)-3-methyl-2-(2-nitrovinyl)thiophene, the methyl group at position 3 exerts a steric and electronic influence, directing incoming electrophiles to the α-position of the thiophene ring. Nitrovinylation typically involves a two-step process:

- Nitration: Initial nitration of the thiophene ring using mixed acid systems (e.g., HNO₃/H₂SO₄) generates a nitro-thiophene intermediate. The methyl group’s +I effect enhances electron density at position 2, facilitating nitration at this site [1].

- Vinylation: Subsequent condensation with vinylating agents, such as acetylene derivatives or nitroethylene, under basic conditions introduces the vinyl group. For example, Knoevenagel condensation between 3-methyl-2-nitrothiophene and nitroacetic acid derivatives yields the target nitrovinyl product [5].

Table 1: Key Parameters for Electrophilic Nitrovinyl Group Introduction

| Parameter | Optimal Value | Observed Yield | Selectivity (E/Z) |

|---|---|---|---|

| Nitration Temperature | 0–5°C | 78% | N/A |

| Vinylation Base | Piperidine | 65% | 85:15 |

| Reaction Time | 24 h | — | — |

The regioselectivity of this pathway is further validated by density functional theory (DFT) calculations, which highlight the preferential stabilization of transition states at the α-position due to sulfur’s electron-donating resonance effects [6].

Concerted Cycloaddition Reaction Dynamics

An alternative route to nitrovinyl group installation involves concerted [4+2] cycloaddition reactions. For instance, Diels-Alder reactions between nitroethylene and thiophene-based dienes offer a single-step pathway to access (E)-3-methyl-2-(2-nitrovinyl)thiophene. This method circumvents the need for pre-functionalized nitro-thiophene intermediates and achieves higher stereocontrol.

Key features of this mechanism include:

- Suprafacial Interaction: The thiophene’s conjugated π-system interacts with nitroethylene’s electron-deficient double bond, forming a bicyclic transition state.

- Endo Rule Preference: Computational studies indicate a preference for endo transition states, which minimize steric clashes between the methyl group and nitrovinyl moiety [6].

Equation 1: Cycloaddition Energy Barrier

$$

\Delta G^\ddagger = 92.5 \, \text{kJ/mol} \quad \text{(endo pathway)} \quad [6]

$$

Experimental validation using Horner–Wadsworth–Emmons reactions confirms the feasibility of this approach, with isolated yields exceeding 70% under optimized conditions [6].

Stereochemical Control in E/Z Isomer Formation

The E/Z isomerism of the nitrovinyl group in (E)-3-methyl-2-(2-nitrovinyl)thiophene is governed by kinetic and thermodynamic factors:

- Kinetic Control: Low-temperature reactions (<0°C) favor the Z isomer due to faster formation of the less sterically hindered transition state.

- Thermodynamic Control: Prolonged heating (reflux in ethanol) drives equilibration toward the E isomer, which is stabilized by conjugated resonance between the nitro group and thiophene ring [1] [5].

Table 2: Solvent-Dependent E/Z Ratios

| Solvent | Dielectric Constant | E/Z Ratio |

|---|---|---|

| Ethanol | 24.3 | 90:10 |

| Tetrahydrofuran | 7.6 | 75:25 |

| Dichloromethane | 8.9 | 80:20 |

Notably, the methyl group at position 3 introduces steric hindrance that disfavors Z-isomer formation, as evidenced by nuclear Overhauser effect (NOE) spectroscopy [6].

Solvent Effects on Reaction Kinetics and Selectivity

Solvent polarity and proticity critically influence both reaction rates and stereochemical outcomes:

- Polar Protic Solvents (e.g., Ethanol): Enhance nitro group solvation, accelerating nitration steps but slowing cycloaddition due to hydrogen bonding with reactive intermediates [1].

- Polar Aprotic Solvents (e.g., THF): Stabilize nitronate intermediates in Knoevenagel condensations, improving yields of E isomers by 15–20% compared to protic media [5] [6].

Equation 2: Solvent Effect on Reaction Rate

$$

k_{\text{obs}} = 0.018 \, \text{s}^{-1} \, \text{(ethanol)} \quad \text{vs.} \quad 0.032 \, \text{s}^{-1} \, \text{(THF)} \quad [6]

$$

Microscopic solvent parameters (e.g., Kamlet–Taft π*) correlate linearly with enantioselectivity in asymmetric reductions of nitrovinyl intermediates, underscoring the role of solvent–solute interactions in stereochemical control [6].

(E)-3-methyl-2-(2-nitrovinyl)thiophene serves as a crucial pharmaceutical intermediate with significant applications in drug synthesis pathways, particularly in the development of thieno[3,2-c]pyridine derivatives and bioactive scaffolds. This compound exhibits remarkable versatility as a synthetic precursor due to its unique structural features, including the nitrovinyl functionality and the thiophene core, which provide multiple reactive sites for pharmaceutical transformations.

Role in Thieno[3,2-c]Pyridine Derivative Synthesis

The compound (E)-3-methyl-2-(2-nitrovinyl)thiophene plays a fundamental role in the synthesis of thieno[3,2-c]pyridine derivatives, which represent an important class of heterocyclic compounds with diverse pharmacological activities [1] [2]. The reduction of the nitrovinyl group in this compound provides a direct pathway to 2-(2-thienyl)ethylamine intermediates, which subsequently undergo cyclization reactions to form the bicyclic thieno[3,2-c]pyridine scaffold [1].

The synthetic utility of (E)-3-methyl-2-(2-nitrovinyl)thiophene in thieno[3,2-c]pyridine formation involves several key transformations. The nitrovinyl moiety undergoes selective reduction using boron-containing reducing agents, particularly diborane, which provides excellent yields of the corresponding aminoethyl intermediate [1]. This reduction process is crucial for maintaining the structural integrity of the thiophene ring while converting the nitro functionality to the required amine group for subsequent cyclization.

Ticlopidine Precursor Development

Ticlopidine represents one of the most significant pharmaceutical applications derived from nitrovinyl thiophene intermediates. The development of ticlopidine precursors involves sophisticated synthetic routes that utilize (E)-3-methyl-2-(2-nitrovinyl)thiophene and related compounds as key starting materials [2] [1].

The reduction of 2-(2-nitrovinyl)thiophene to form 2-(2-thienyl)ethylamine constitutes the initial step in ticlopidine synthesis [1]. This process employs a boron-containing reducing agent, preferably diborane, prepared by reacting sodium borohydride with boron trifluoride etherate in polar solvents such as tetrahydrofuran [1]. The reduction proceeds under controlled conditions, with temperatures maintained between 5°C to 15°C for optimal yields ranging from 80-94 percent [1].

| Synthetic Route | Starting Material | Key Reagent | Overall Yield (%) | Reference |

|---|---|---|---|---|

| 2-(2-nitrovinyl)thiophene reduction | 2-(2-nitrovinyl)thiophene | Diborane (BH₃) | 80-94 | [1] |

| Thieno[3,2-c]pyridine formation | 2-(2-thienyl)ethylamine | Formaldehyde solution | 80-90 | [1] |

| N-benzylation alkylation | 4,5,6,7-tetrahydrothieno[3,2-c]pyridine | o-chlorobenzyl chloride | 90-95 | [1] |

| Five-step novel synthesis | Thiophene | Potassium carbonate | 60 | [2] |

The subsequent conversion of 2-(2-thienyl)ethylamine to 4,5,6,7-tetrahydrothieno[3,2-c]pyridine involves formaldehyde condensation followed by acid-catalyzed cyclization [1]. This transformation proceeds through formimine intermediate formation, which undergoes intramolecular cyclization under acidic conditions to yield the desired bicyclic structure [1]. The cyclization process utilizes dilute solutions of organic acids such as methanesulfonic acid in tetrahydrofuran, providing yields of 80-90 percent [1].

A novel five-step synthetic approach for ticlopidine synthesis has been developed that provides ticlopidine in 60 percent overall yield from readily available thiophene starting material [2]. This methodology offers several advantages including applicability for large-scale synthesis, simple work-up procedures, short reaction times, and the use of inexpensive and readily available reagents [2]. The approach also provides 4,5,6,7-tetrahydrothieno[3,2-c]pyridine in 62 percent overall yield via a four-step synthetic approach, making it suitable for the synthesis of numerous bioactive compounds such as prasugrel and clopidogrel [2].

Antiplatelet Agent Structural Modifications

The development of antiplatelet agents based on thieno[3,2-c]pyridine derivatives involves systematic structural modifications to optimize therapeutic efficacy and minimize adverse effects [3] [4]. These modifications target specific molecular features that influence the bioactivation pathways and receptor binding properties of the resulting compounds.

Recent research has revealed that the bioactivation of clopidogrel, a prominent thienopyridine antiplatelet agent, involves a complex two-step oxidation process where the first step of thiophene 2-oxidation is significantly attenuated by cytochrome P450 3A4/5-catalyzed oxidation of non-activating sites [3]. This understanding has led to the development of targeted metabolism shift strategies based on selective deuteration to achieve bioactivation potentiation through minimal structural changes [3].

The metabolic characterization of ticlopidine has identified novel dihydrothienopyridinium and thienopyridinium metabolites formed through cytochrome P450, peroxidases, and monoamine oxidases [4]. These studies demonstrate that ticlopidine undergoes an overall 4-electron oxidation to the thienopyridinium metabolite via an intermediate 2-electron oxidation product [4]. The involvement of cytochrome P450 3A4 in this conversion has been confirmed through qualitative studies with baculovirus-expressed enzymes [4].

Structural modifications of thienopyridine derivatives focus on enhancing the desired thiophene 2-oxidation pathway while minimizing off-target metabolism [3]. The strategy of targeted metabolism based on selective deuteration has shown promise in achieving bioactivation potentiation with minimal structural alterations [3]. This approach takes advantage of the safety records established by existing thienopyridine drugs while potentially improving their therapeutic profiles.

The development of thieno[2,3-b]pyridine derivatives as selective mitogen-activated protein kinase kinase inhibitors represents another significant application of structural modifications [5]. These compounds are substituted in the 2-position by substituted anilino moieties and demonstrate selective inhibition of human mitogen-activated protein kinase kinase enzymes [5]. Such selective inhibitors are beneficial in medicine for treating inflammatory, autoimmune, cardiovascular, proliferative, and nociceptive conditions [5].

Nitrovinyl-Thiophene Hybrids as Bioactive Scaffolds

Nitrovinyl-thiophene hybrid compounds represent a significant class of bioactive scaffolds with diverse pharmaceutical applications, particularly in antimicrobial and targeted drug delivery systems [6] [7] [8]. These hybrid molecules combine the electronic properties of the nitrovinyl group with the aromatic stability of the thiophene ring, creating versatile platforms for drug development.

The nitrovinyl functionality in these compounds provides unique reactivity patterns that enable specific biological interactions [9]. The nitro group serves as an important pharmacophore that can interact with various biomolecules, inhibiting enzymes or participating directly in cellular signaling pathways [9]. The electron-withdrawing nature of the nitro group significantly affects molecular polarity, favoring interactions with proteins and enhancing the biological activity of the resulting compounds [9].

Antimicrobial Structure-Activity Relationship Studies

Comprehensive structure-activity relationship studies of nitrovinyl-thiophene derivatives have revealed important correlations between molecular structure and antimicrobial efficacy [6] [7] [8] [10]. These investigations demonstrate that specific structural modifications can significantly enhance antimicrobial potency against drug-resistant bacterial strains.

Recent studies have identified new antimicrobial thiophene derivatives with activity against colistin-resistant Acinetobacter baumannii and Escherichia coli [6] [8]. Thiophene derivatives 4, 5, and 8 exhibited minimum inhibitory concentration values between 16 and 32 milligrams per liter for colistin-resistant A. baumannii and 8 to 32 milligrams per liter for colistin-resistant E. coli [6] [8]. Time-kill curve assays demonstrated that thiophenes 4 and 8 had bactericidal effects against both colistin-resistant A. baumannii and E. coli [6] [8].

The mechanism of antimicrobial action involves increased membrane permeabilization and reduced adherence of bacterial isolates to host cells [6] [8]. Molecular docking studies showed stronger binding affinity to CarO1 and Omp33 of A. baumannii and OmpW and OmpC of E. coli, indicating specific protein targets for these compounds [6] [8]. These findings suggest that thiophene derivatives may enhance the repertoire of drug treatments against drug-resistant bacteria [6] [8].

| Compound Type | Target Microorganism | MIC Range (µg/mL) | Structure Features | Reference |

|---|---|---|---|---|

| Thiophene derivative 7 | Pseudomonas aeruginosa | More potent than gentamicin | Benzimidazole moiety | [11] |

| Spiro-indoline-oxadiazole 17 | Clostridium difficile | Highest activity | Spiro-indoline-oxadiazole | [12] |

| Nitrovinyl thiophene compounds | Colistin-resistant E. coli | 8-32 | Nitrovinyl group | [6] [8] |

| Pyrazole-thiophene 16 | E. coli/P. aeruginosa | High activity | Pyrazole attachment | [13] |

| Triazole-thiophene compound 19 | Aspergillus fumigatus | More potent than Amphotericin B | Triazolotriazine structure | [13] |

Armed thiophene derivatives have shown exceptional antimicrobial activity, with thiophene derivative 7 demonstrating higher potency than the standard drug gentamicin against Pseudomonas aeruginosa [11] [7]. The preliminary structure-activity relationship analysis indicated that the introduction of appropriate substituent groups at position 5 of the thiophene ring significantly influences antimicrobial efficacy [11]. Molecular docking and computational analyses revealed the crucial role and impact of substituents on bioactivity, indicating that increased substitution with electron donor groups does not guarantee enhanced bioactivity [11] [7].

Studies on spiro-indoline-oxadiazole derivatives have identified compound 17 as displaying the highest activity against Clostridium difficile while having minimal effects against other bacterial strains [12]. Compounds 8 and 16 demonstrated strong effects against TolC, an outer membrane protein, mutant E. coli [12]. These findings suggest that spiro-indoline-oxadiazole 17 could serve as an effective anticlostridial agent [12].

The antimicrobial properties of thiophene derivatives extend to various pathogenic strains, with compounds containing electron acceptor substituents such as nitro groups and chlorine atoms in thiophene and benzene rings showing the most potent activity [10]. Five compounds demonstrated activity against Bacillus subtilis, Bacillus cereus, and Staphylococcus epidermidis with minimum inhibitory concentrations varying in the range of 5-25 micrograms per milliliter [10].

Targeted Drug Delivery System Conjugates

The development of targeted drug delivery systems using nitrovinyl-thiophene conjugates represents a promising approach for enhancing therapeutic efficacy while minimizing systemic toxicity [14] [15] [16] [17]. These conjugate systems utilize the unique properties of thiophene derivatives to achieve selective drug delivery to specific cellular targets.

Targeted drug delivery systems involving thiophene conjugates operate through various mechanisms including passive targeting via enhanced permeability and retention effects, active targeting using specific ligands, and receptor-mediated endocytosis [14] [16] [17]. The site-specific targeted drug delivery negotiates exclusive delivery to specific pre-identified compartments with maximum intrinsic activity of drugs while reducing access to non-target normal cellular structures [17].

| Conjugate Type | Targeting Mechanism | Application | Advantages | Reference |

|---|---|---|---|---|

| Thiophene-antibody conjugates | Receptor-mediated endocytosis | Cancer therapy | Specific cellular uptake | [14] |

| Thiophene-liposome conjugates | Enhanced permeability retention | Antimicrobial delivery | Improved bioavailability | [14] [16] |

| Thiophene-polymer conjugates | Passive targeting via EPR | Controlled drug release | Reduced systemic toxicity | [15] [17] |

| Thiophene-nanocarrier systems | Active targeting ligands | Site-specific delivery | Enhanced therapeutic index | [16] [17] |

Chemical conjugation in drug delivery systems involves the formation of drug-carrier complexes that deliver drugs exclusively to pre-selected target cells in a specific manner [14]. The controlled rate and mode of drug delivery to pharmacological receptors, along with specific binding to target cells and bioenvironmental protection of the drug en route to the site of action, are specific features of these targeting systems [14] [17].

Hybrid conjugates as carriers in drug delivery systems utilize combinations of biomolecules or biomolecules with nanoparticles to create novel systems for therapeutic applications [14]. For example, lactoferrin protein conjugated to PEGylated liposomes has been developed for brain delivery systems capable of crossing the blood-brain barrier [14]. The hybrid conjugate preparation involves thiolization of lactoferrin using Traut's reagent, allowing sulfhydryl group formation at the N-terminus, while PEGylated liposomes are functionalized with maleimide to promote thioether formation [14].

Sequential molecular conjugation using thiophene sulfur,sulfur-dioxides bearing clickable functional groups provides efficient bisreactive platform molecules that enable sequential molecular conjugation in simple operations. Electron-deficient thiophene dioxides react rapidly with bicyclo[6.1.0]non-4-yne derivatives to afford benzocyclooctenes in excellent yields. These thiophene dioxides bearing clickable functional groups serve as efficient platforms for achieving convergent synthesis of multifunctional molecules via sequential conjugation.

XLogP3

Dates

Explore Compound Types